molecular formula C7H10ClNO2S B2814601 D-3-(3-Thienyl)alanine CAS No. 2248257-87-4

D-3-(3-Thienyl)alanine

Cat. No. B2814601
CAS RN: 2248257-87-4
M. Wt: 207.67
InChI Key: VWVKLOOCZNQENR-UHFFFAOYSA-N
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Description

D-3-(3-Thienyl)alanine is an organic compound containing a 3-thienyl substituted alanine molecule in its structure . It has a molecular formula of C7H9NO2S and an average mass of 171.217 Da .


Molecular Structure Analysis

The D-3-(3-Thienyl)alanine molecule contains a total of 35 bond(s). There are 18 non-H bond(s), 7 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), 1 hydroxyl group(s), and 1 Thiophene(s) .


Chemical Reactions Analysis

D-3-(3-Thienyl)alanine is involved in various chemical reactions. It is produced from pyruvate by transamination . It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system .


Physical And Chemical Properties Analysis

D-3-(3-Thienyl)alanine is a solid substance with an off-white appearance . It has a molecular formula of C7H9NO2S and an average mass of 171.217 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of D-3-(3-Thienyl)alanine derivatives involves the condensation of diethyl acetamidomalonate with arylmethyl halides, followed by partial hydrolysis and enzymatic resolution to separate the D and L forms. This process enables the production of D-3-(3-Thienyl)alanine with high optical purity, essential for specific biological and chemical applications (Rao et al., 2009).

Biomedical Applications

  • D-3-(3-Thienyl)alanine derivatives have been explored for their potential in sensing living bacteria in vivo through the development of D-alanine-derived 11C radiotracers. These radiotracers exploit the unique bacterial metabolism of D-amino acids, offering a novel method for detecting bacterial infections in living organisms with high specificity and without interference from mammalian tissue metabolism (Parker et al., 2020).

Enzymatic and Metabolic Studies

  • Studies on enzymes such as alanine racemase and D-alanine-D-alanine ligase, which are involved in the metabolism of D-alanine, a key component of bacterial cell walls, have shed light on the biological roles and potential drug targets for antibiotics development. These enzymes are crucial for the survival and proliferation of bacteria, making them targets for designing novel antibacterial strategies (Azam & Jayaram, 2015).

Advanced Materials and Nanotechnology

  • The interaction of D-3-(3-Thienyl)alanine with inorganic surfaces has been studied for its potential applications in nanotechnology and material science. These interactions are crucial for understanding the molecular interface between bioorganics and inorganics, with implications for developing new biomaterials and nanoelectronics (Ben Shir et al., 2010).

Safety and Hazards

D-3-(3-Thienyl)alanine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The future directions of D-3-(3-Thienyl)alanine research could involve the development of a highly efficient and green production process for β-alanine and its industrialization, as well as providing a basis for further innovations in the synthesis of β-alanine . The use of D-3-(3-Thienyl)alanine in enzyme engineering is also a promising area of research .

properties

IUPAC Name

2-amino-3-thiophen-3-ylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.ClH/c8-6(7(9)10)3-5-1-2-11-4-5;/h1-2,4,6H,3,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVKLOOCZNQENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride

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